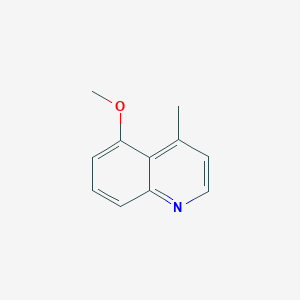

5-Methoxy-4-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-6-7-12-9-4-3-5-10(13-2)11(8)9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEPJSJPOFNPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Transformations of 5 Methoxy 4 Methylquinoline and Its Analogs

Strategic Cyclization Approaches to the 5-Methoxy-4-methylquinoline Nucleus

The construction of the quinoline (B57606) core is a well-established area of organic synthesis, with several named reactions providing access to this important heterocycle. The specific placement of the methoxy (B1213986) and methyl groups in this compound requires careful selection of starting materials and reaction conditions to ensure the desired regioselectivity.

Condensation Reactions in the Formation of Quinoline Scaffolds

Classical condensation reactions remain a cornerstone for quinoline synthesis. These methods typically involve the reaction of an aniline (B41778) derivative with a 1,3-dicarbonyl compound or its equivalent, followed by an acid-catalyzed cyclization and dehydration.

Several named reactions are pertinent to the synthesis of substituted quinolines and could be adapted for this compound:

Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgsemanticscholar.orgasianpubs.org For the target molecule, 3-methoxyaniline would be reacted with pentane-2,4-dione. The acid catalyst, often concentrated sulfuric acid or polyphosphoric acid, facilitates both the initial condensation to form a Schiff base and the subsequent intramolecular cyclization to furnish the quinoline ring. wikipedia.orgiipseries.org

Doebner-von Miller Reaction: This reaction utilizes an α,β-unsaturated carbonyl compound, which can be formed in situ from aldehydes or ketones. wikipedia.orgrsc.org Aniline is reacted with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid. wikipedia.orgnih.gov For this compound, 3-methoxyaniline would be treated with crotonaldehyde. This reaction is known for its utility in producing 2- and 4-substituted quinolines. nih.gov

Conrad-Limpach Synthesis: This synthesis involves the condensation of an aniline with a β-ketoester. wikipedia.orgnih.gov Depending on the reaction conditions, either a 4-hydroxyquinoline (B1666331) or a 2-quinolone can be obtained. mdpi.com To synthesize a precursor to this compound, 3-methoxyaniline would be reacted with ethyl acetoacetate. iipseries.org Subsequent manipulation of the resulting 4-hydroxyquinoline would be necessary to achieve the target structure.

Friedländer Annulation: This straightforward approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. rsc.orgijcce.ac.ir For the synthesis of this compound, 2-amino-5-methoxybenzaldehyde (B1606155) would be reacted with acetone. A variety of catalysts, including acids and bases, can be employed to promote this reaction. ijcce.ac.ir

| Reaction Name | Aniline Derivative | Carbonyl Component | Key Features |

|---|---|---|---|

| Combes | 3-Methoxyaniline | Pentane-2,4-dione | Forms 2,4-disubstituted quinolines wikipedia.org |

| Doebner-von Miller | 3-Methoxyaniline | Crotonaldehyde | Utilizes α,β-unsaturated carbonyls wikipedia.org |

| Conrad-Limpach | 3-Methoxyaniline | Ethyl acetoacetate | Yields 4-hydroxyquinolines wikipedia.org |

| Friedländer | 2-Amino-5-methoxybenzaldehyde | Acetone | Condensation with α-methylene carbonyls ijcce.ac.ir |

Regioselective Annulation Processes for Substituted Quinolines

Modern synthetic methods offer more control over the regioselectivity of quinoline formation, often through transition-metal-catalyzed processes or novel annulation strategies. These approaches can provide access to specific substitution patterns that may be difficult to achieve with classical methods.

One such strategy involves the rhodium-catalyzed ortho-C–H bond activation of aromatic amines followed by heteroannulation. mdpi.com This allows for the construction of the quinoline ring with high regiocontrol. Another approach is the ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils. mdpi.com

Recent advancements include three-component cascade annulations of aryl diazonium salts, nitriles, and alkynes, which can produce multiply substituted quinolines without the need for a catalyst. acs.org Additionally, an unexpected annulation between 2-aminobenzyl alcohols, benzaldehydes, and DMSO has been reported to yield substituted quinolines regioselectively. organic-chemistry.org In this reaction, the C2 carbon of the quinoline is sourced from DMSO. organic-chemistry.org

The use of 2-azidobenzaldehydes in [4+2] annulation reactions provides another pathway to substituted quinolines. mdpi.com These methods often involve intramolecular aza-Wittig reactions to form the heterocyclic ring. mdpi.com

Post-Synthetic Functionalization and Derivatization of this compound

Once the this compound nucleus is synthesized, its chemical properties can be further explored and modified through various transformations of the methoxy group, the methyl group, and the quinoline ring itself.

Methoxy Group Transformations and Modifications

The methoxy group at the 5-position is a key functional handle that can be modified to introduce other functionalities.

Demethylation: The methoxy group can be cleaved to reveal the corresponding 5-hydroxyquinoline. This transformation is typically achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). researchgate.netrsc.org The resulting hydroxyl group can then be used for further derivatization, such as etherification or esterification. Care must be taken, as the methoxy group is susceptible to cleavage under acidic conditions, and buffering the reaction medium may be necessary to prevent unintended reactions.

Nucleophilic Substitution: In some cases, particularly in highly activated systems, the methoxy group can be displaced by a nucleophile. However, this is less common for an electron-donating group like methoxy unless there are other activating groups present on the ring.

Methyl Group Functionalization and Side-Chain Elaboration

The methyl group at the 4-position is also a site for various chemical transformations, allowing for the introduction of new functional groups and the extension of the side chain.

Oxidation: The methyl group can be oxidized to a variety of functional groups. A convenient method for the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes involves the use of hypervalent iodine(III) reagents. researchgate.netresearchgate.net This metal-free approach offers mild reaction conditions and good functional group tolerance. researchgate.netresearchgate.net Another common oxidant for this transformation is selenium dioxide (SeO₂), which can convert 4-methylquinolines to the corresponding aldehydes in good yields. tandfonline.comtandfonline.com

C-H Activation/Functionalization: Recent advances in C-H activation chemistry have enabled the direct functionalization of methyl groups on heterocyclic rings. nih.govacs.org These methods, often catalyzed by transition metals, allow for the formation of new carbon-carbon and carbon-heteroatom bonds directly from the C-H bonds of the methyl group. nih.govacs.org This provides a powerful tool for side-chain elaboration.

Coupling Reactions: The methyl group can also participate in coupling reactions. For instance, electrocatalytic oxidative coupling of methylquinolines on TEMPO-modified graphite (B72142) felt electrodes has been shown to produce biquinolyl structures. oup.com

Halogenation and Nitro-Substitution on the Quinoline Ring

The quinoline ring itself is susceptible to electrophilic substitution reactions, such as halogenation and nitration. The position of substitution is directed by the existing methoxy and methyl groups.

Halogenation: Electrophilic halogenation of methoxyquinolines can be achieved using various halogenating agents. The regioselectivity of the reaction is influenced by the reaction conditions and the specific halogen used. For instance, bromination of 6-methoxyquinoline (B18371) has been shown to selectively occur at the 5-position. gelisim.edu.tr The halogenation of 8-methoxyquinoline (B1362559) has been studied under various conditions, with the position of substitution depending on the acidity of the medium. acs.org

Nitration: Nitration of the quinoline ring introduces a nitro group, which can be a precursor to an amino group or other functionalities. The nitration of methoxyquinolines is influenced by the electronic effects of the methoxy group. For example, the nitration of 6-methoxyquinoline can lead to substitution at the 5-position. scispace.com The nitration of 4-chloro-7-fluoro-6-methoxyquinoline (B2815095) with nitric and sulfuric acid has also been reported. biosynth.com In some cases, direct nitration of substituted quinolines can yield the corresponding 5-nitro derivative. nih.govresearchgate.net The nitration of 8-methoxyquinoline has been shown to yield 5-nitro-8-methoxyquinoline. researchgate.net

| Functional Group | Transformation | Reagents/Conditions | Product |

|---|---|---|---|

| 5-Methoxy | Demethylation | HBr or BBr₃ researchgate.netrsc.org | 5-Hydroxy-4-methylquinoline |

| 4-Methyl | Oxidation | Hypervalent iodine(III) reagents researchgate.netresearchgate.net or SeO₂ tandfonline.comtandfonline.com | 5-Methoxyquinoline-4-carbaldehyde |

| Quinoline Ring | Bromination | Bromine in acetic acid gelisim.edu.tr | Bromo-5-methoxy-4-methylquinoline |

| Quinoline Ring | Nitration | HNO₃/H₂SO₄ biosynth.com | Nitro-5-methoxy-4-methylquinoline |

Nucleophilic Substitution Reactions in this compound Synthesis

Nucleophilic substitution is a cornerstone in the functionalization of quinoline systems. The electron-deficient nature of the pyridine (B92270) ring within the quinoline nucleus, particularly at the 2- and 4-positions, facilitates the displacement of leaving groups by nucleophiles. iipseries.org For methoxy-methylquinoline derivatives, this reactivity is often exploited by first installing a suitable leaving group, such as a halogen, onto the quinoline core. This "activated" intermediate then becomes a substrate for reaction with a variety of nucleophiles to introduce new functional groups. evitachem.com

Amine and Alkoxide Displacements on Activated Quinoline Intermediates

The introduction of amine and alkoxy moieties via nucleophilic substitution is a prevalent strategy in the synthesis of complex quinoline derivatives. This typically involves the displacement of a halide from an activated quinoline precursor.

Research has demonstrated the synthesis of N-phenylquinolin-4-amine derivatives through the reaction of 4-chloro-2-methylquinoline (B1666326) intermediates with various aromatic amines. nih.gov In a typical procedure, a 4-chloroquinoline (B167314) derivative is refluxed with an aromatic amine in ethanol, leading to the displacement of the chloro group and the formation of a new carbon-nitrogen bond at the 4-position. nih.gov Similarly, studies on chloro-nitroquinolines containing methoxy groups have shown that dimethylamine (B145610) can effectively displace the chlorine atom, a reaction termed aminodehalogenation. researchgate.net This reaction highlights the utility of amine nucleophiles in modifying the quinoline scaffold.

Alkoxides are also effective nucleophiles for creating C-O bonds on the quinoline ring. For instance, 2-chloro-8-methoxy-4-methylquinoline (B1365437) has been used as a substrate in coupling reactions with alkoxide nucleophiles to form heteroaryl ethers, demonstrating a key method for introducing ether linkages. mountainscholar.org These reactions underscore the importance of activated quinoline intermediates, which serve as versatile platforms for diversification through the strategic displacement of leaving groups by amine and alkoxide nucleophiles.

| Activated Intermediate | Nucleophile | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| 4-Chloro-5,6,7-trimethoxy-2-methylquinoline | Aromatic Amines | Nucleophilic Aromatic Substitution | N-Aryl-trimethoxy quinolin-4-amines | nih.gov |

| 4-Chloro-2-methyl-5-nitroquinoline | Dimethylamine | Aminodehalogenation | 4-(Dimethylamino)-2-methyl-5-nitroquinoline | researchgate.net |

| 2-Chloro-8-methoxy-4-methylquinoline | Alkoxides | Nucleophilic Substitution (Ether Formation) | 2-Alkoxy-8-methoxy-4-methylquinolines | mountainscholar.org |

Oxidation and Reduction Chemistry of this compound and its Derivatives

The quinoline ring system and its substituents can undergo a variety of oxidation and reduction reactions, providing pathways to further modified structures.

Oxidation: The nitrogen atom in the quinoline ring is susceptible to oxidation, typically leading to the formation of quinoline N-oxides. Common oxidizing agents used for this transformation include hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). evitachem.com This N-oxide functionality can alter the electronic properties of the ring and serve as a handle for subsequent transformations.

Reduction: Reduction of the quinoline ring system, particularly the pyridine portion, is a common strategy to produce tetrahydroquinoline derivatives. Reagents such as sodium borohydride (B1222165) or lithium aluminum hydride are frequently employed for this purpose. For example, the reduction of a nitro group and the pyridine ring in 6,7-dimethoxy-4-methylquinoline (B7901174) has been achieved using a combination of nickel(II) chloride and sodium borohydride to yield the corresponding tetrahydroquinoline. acs.org More advanced strategies include the visible-light-driven dearomative carbo-sila-boration of 6-methoxyquinoline, which results in highly functionalized 1,2,3,4-tetrahydroquinoline (B108954) scaffolds. nih.gov

| Transformation | Starting Material Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Oxidation | Methoxy-methylquinoline | Hydrogen Peroxide or m-CPBA | Quinoline N-oxide | evitachem.com |

| Reduction | Methoxy-methylquinoline | Sodium Borohydride (NaBH₄) | Tetrahydroquinoline | |

| Reduction | Nitro-dimethoxy-methylquinoline | NiCl₂ / NaBH₄ | Amino-tetrahydroquinoline | acs.org |

| Dearomative Reduction | 6-Methoxyquinoline | Organolithium, Silylborane, Visible Light | Functionalized 1,2,3,4-Tetrahydroquinoline | nih.gov |

Advanced Synthetic Strategies for Complex this compound Hybrids

The this compound scaffold serves as a building block for the creation of larger, more complex "hybrid" molecules. These advanced strategies often involve metal-catalyzed cross-coupling reactions or multi-component reactions to link the quinoline core to other chemical moieties.

One powerful technique is the Suzuki cross-coupling reaction. For example, quinoline-biphenyl hybrids have been synthesized by first converting a hydroxyquinoline into a more reactive triflate intermediate. e-century.us This triflate then undergoes a Suzuki coupling with a boronic acid to form the final biphenyl-conjugated product. e-century.us Similarly, complex molecules such as 8-Methoxy-4-methyl-2-(5-(thiophen-2-yl)pyridin-2-yl)quinoline have been prepared via coupling reactions, demonstrating the ability to link multiple heterocyclic systems. mountainscholar.org

Multi-component reactions, which allow for the formation of complex products in a single step from three or more starting materials, are also employed. The Ugi reaction, for instance, has been used to synthesize quinoline-coumarin hybrids. researchgate.net Other synthetic campaigns have focused on constructing novel fused systems, such as quinoline-thiazolobenzimidazolone hybrids, from methoxy-methylquinoline precursors. tandfonline.com These advanced methods provide efficient access to structurally diverse and complex molecules that incorporate the this compound core. researchgate.netmdpi.com

| Hybrid Molecule Type | Synthetic Strategy | Key Reagents/Reaction | Reference |

|---|---|---|---|

| Quinoline-Biphenyl Hybrids | Cross-Coupling | Suzuki Reaction (Triflate + Boronic Acid) | e-century.us |

| Thiophene-Pyridine-Quinoline Hybrids | Coupling Reaction | Phosphonium Salt Chemistry | mountainscholar.org |

| Quinoline-Thiazolobenzimidazolone Hybrids | Multi-step Condensation/Cyclization | From methoxy-methylquinoline precursors | tandfonline.com |

| Quinoline-Coumarin Hybrids | Multi-component Reaction | Ugi Reaction | researchgate.net |

| Dithiolo-quinoline-thione Derivatives | Condensation/Cyclization | Reaction of dihydroquinolines with elemental sulfur | mdpi.com |

Molecular Reactivity and Mechanistic Chemical Investigations of 5 Methoxy 4 Methylquinoline

Electrophilic Aromatic Reactivity of the 5-Methoxy-4-methylquinoline System

The quinoline (B57606) ring system is generally susceptible to electrophilic aromatic substitution (EAS) on the electron-rich carbocyclic (benzene) ring, typically at positions 5 and 8. nou.edu.ng The pyridine (B92270) ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. In the case of this compound, the reactivity and regioselectivity of EAS reactions such as nitration and sulfonation are significantly influenced by the substituents. masterorganicchemistry.com

The 5-methoxy group is a powerful activating, ortho-para directing group. The 4-methyl group is a weakly activating group. Therefore, the methoxy (B1213986) group at the C-5 position strongly activates the carbocyclic ring for electrophilic attack. It directs incoming electrophiles primarily to the C-6 (ortho) and C-8 (para) positions. The general mechanism for EAS involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by deprotonation to restore aromaticity. scispace.com

For example, the nitration of quinoline derivatives typically employs a mixture of nitric acid and sulfuric acid to generate the highly reactive nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com In analogous systems like 6,7-dimethoxy-4-methylquinoline (B7901174), nitration has been shown to occur selectively at the C-5 position, demonstrating the powerful directing effect of methoxy groups on the carbocyclic ring. nih.gov Based on these principles, the predicted major products for the nitration of this compound would be 6-nitro-5-methoxy-4-methylquinoline and 8-nitro-5-methoxy-4-methylquinoline.

| Reaction | Reagents | Predicted Major Products | Rationale |

| Nitration | HNO₃ / H₂SO₄ | 6-Nitro-5-methoxy-4-methylquinoline and 8-Nitro-5-methoxy-4-methylquinoline | The methoxy group at C-5 is a strong ortho, para-director, activating the C-6 and C-8 positions for electrophilic attack. masterorganicchemistry.comnih.gov |

| Sulfonation | SO₃ / H₂SO₄ | This compound-6-sulfonic acid and this compound-8-sulfonic acid | The reaction proceeds via the HSO₃⁺ electrophile, attacking the activated C-6 and C-8 positions. masterorganicchemistry.com |

| Bromination | Br₂ / FeBr₃ | 6-Bromo-5-methoxy-4-methylquinoline and 8-Bromo-5-methoxy-4-methylquinoline | The Lewis acid catalyst generates a highly electrophilic bromine species that attacks the activated positions. libretexts.org |

Nucleophilic Reactivity and Electron Transfer Characteristics of Quinoline Derivatives

The electron-deficient nature of the pyridine ring makes the quinoline system susceptible to nucleophilic attack, primarily at the C-2 and C-4 positions. The presence of the electron-withdrawing nitrogen atom lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), facilitating attack by nucleophiles. Theoretical calculations and experimental results confirm that the C-2 position is often kinetically favored for nucleophilic addition.

Activation of the quinoline ring, often by N-oxidation, enhances its susceptibility to nucleophilic attack. Quinoline N-oxides can undergo nucleophilic substitution at the C-2 position with various nucleophiles. For instance, treatment of quinoline N-oxides with reagents like p-toluenesulfonic anhydride (B1165640) in the presence of an amine can yield 2-aminoquinolines. acs.org Similarly, reaction with thiourea (B124793) can lead to the formation of quinoline-2-thiones. chesci.com

Recent studies have highlighted novel mechanisms for nucleophilic substitution. A notable example is the nucleophilic fluorination of quinolines, which can proceed through a chain process involving an asynchronous concerted F⁻-e⁻-H⁺ transfer. This electron-transfer-enabled concerted nucleophilic aromatic substitution avoids the formation of high-energy Meisenheimer intermediates, which are typically disfavored in azaarene C-H fluorination. nih.gov

In this compound, the methyl group at C-4 may provide some steric hindrance to nucleophilic attack at this position, potentially making the C-2 position more accessible. The reactivity can be further modulated by converting the quinoline to its N-oxide, which makes the C-2 position more electrophilic. acs.orgchesci.com

| Reaction Type | Position(s) | Key Features & Mechanism | Relevant Findings |

| Chichibabin Amination | C-2 | Direct amination using sodium amide (NaNH₂). Proceeds via nucleophilic addition-elimination of a hydride ion. | N-oxide functionality can be indispensable for amination with certain reagents. heteroletters.org |

| Substitution on N-Oxides | C-2 | Activation by N-oxidation enhances electrophilicity. Reaction with nucleophiles (e.g., amines, thiols) after activation with agents like Ts₂O or TFAA. acs.orgchesci.com | Triflic anhydride activation of quinoline-N-oxide allows for nucleophilic attack by thiourea to yield quinoline-2-thiones after hydrolysis. chesci.com |

| Nucleophilic Fluorination | C-2 / C-4 | Can proceed via a concerted F⁻-e⁻-H⁺ transfer mechanism, avoiding high-energy intermediates. nih.gov | A photosensitizer-mediated approach allows for the C-H fluorination of various quinoline scaffolds. nih.gov |

| Substitution of a Leaving Group | C-4 | SNAr reaction where a good leaving group (e.g., a halogen) is displaced by a nucleophile. | In 4-chloroquinolines, the chloro group is readily displaced by various nucleophiles like amines, thiols, and azide. mdpi.com |

Reductive and Oxidative Pathways for Quinoline Ring System Transformations

The quinoline ring system can undergo both reduction and oxidation, leading to a variety of transformed structures. The specific outcome depends on the reagents and reaction conditions employed.

Oxidative Pathways: The quinoline ring is generally resistant to oxidation due to its aromatic stability. However, under vigorous conditions with strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO₄), the carbocyclic ring can be cleaved. For example, oxidation of 2-oxo-4-methylquinoline with alkaline KMnO₄ results in the formation of 2-oxo-quinoline-4-carboxylic acid. chesci.com A more selective oxidation can be achieved at the methyl group. Metal-free methods using hypervalent iodine(III) reagents or an I₂/DMSO/O₂ system can chemoselectively oxidize 4-methylquinolines to the corresponding quinoline-4-carbaldehydes, tolerating various other functional groups like methoxy substituents. researchgate.net

Reductive Pathways: Reduction of the quinoline ring system can be controlled to yield either dihydro- or tetrahydroquinoline derivatives. Catalytic hydrogenation is a common method. For example, reduction of 8-amino-6-methoxy-4-methyl-5-phenoxoyquinoline with a platinum oxide catalyst can yield the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. google.com In other cases, selective reduction of a substituent is possible without affecting the aromatic quinoline core. The nitro group of 6-methoxy-4-methyl-8-nitroquinoline (B1595770) derivatives can be selectively reduced to an amino group using catalysts like Raney nickel or palladium on carbon (Pd/C) with a hydrogen source. acs.orgnih.gov A combination of NiCl₂/NaBH₄ has been used to reduce both a nitro group and the pyridine ring of dimethoxy-4-methylquinolines simultaneously. nih.gov

| Transformation | Reagent / Catalyst | Substrate (Example) | Product (Example) | Reference |

| Oxidation | Hypervalent iodine(III) reagents | 4-Methylquinolines | Quinoline-4-carbaldehydes | researchgate.net |

| Oxidation | Alkaline KMnO₄ | 2-Oxo-4-methylquinoline | 2-Oxo-quinoline-4-carboxylic acid | chesci.com |

| Reduction | Raney Nickel / H₂ | 8-Nitro-6-methoxy-5-phenoxy-4-methylquinoline | 8-Amino-6-methoxy-5-phenoxy-4-methylquinoline | google.com |

| Reduction | Pd/C / NH₄HCO₂ | 6-Methoxy-4-methyl-5-nitroquinoline | 5-Amino-6-methoxy-4-methylquinoline | acs.org |

| Reduction | NiCl₂ / NaBH₄ | 6,7-Dimethoxy-5-nitro-4-methylquinoline | 5-Amino-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline | nih.gov |

Metal-Catalyzed Reactions and Transition Metal Complexation with this compound

Transition metal catalysis offers powerful tools for the functionalization of quinoline rings, enabling C-H activation, cross-coupling reactions, and the synthesis of complex derivatives. The nitrogen atom of the quinoline ring plays a crucial role, acting as a coordinating site for the metal catalyst, which can direct subsequent reactions.

Palladium-catalyzed reactions are particularly prevalent. For instance, palladium acetate (B1210297) has been used for the arylation of the methyl group in 2-methyl-6-methoxyquinoline. heteroletters.org Palladium catalysts also enable the regioselective C-2 arylation of quinolines with unactivated arenes. researchgate.net Furthermore, by using the N-oxide of the quinoline as a directing group, palladium catalysis can achieve selective C-H arylation at the C-8 position. acs.org These methods provide efficient routes to novel quinoline derivatives that would be difficult to synthesize otherwise.

In addition to its role as a substrate in catalysis, the this compound scaffold can act as a ligand in the formation of transition metal complexes. The quinoline nitrogen atom is a primary coordination site. Depending on the metal and the presence of other functional groups, the oxygen atom of the methoxy group could also participate in chelation. Schiff bases derived from methoxy-methylquinoline-carbaldehydes have been used to prepare complexes with Cu(II), Co(II), Ni(II), and Zn(II). imist.ma The resulting complexes often exhibit distinct physical and chemical properties compared to the free ligand. For example, a derivative, 8-(diethylaminohexylamino)-6-methoxy-4-methyl-quinoline, has been noted for its biological activity, highlighting the pharmacological relevance of such substituted quinolines and their potential as ligands. scispace.comnih.gov

| Reaction/Complex Type | Metal/Catalyst | Reaction Details | Example/Application | Reference |

| C-H Arylation (at methyl group) | Pd(OAc)₂ / dppb | Arylation of the C-2 methyl group with aryl iodides. | Synthesis of 2-benzyl-6-methoxy-quinoline. | heteroletters.org |

| C-H Arylation (at C-2) | Pd(OAc)₂ | Regioselective coupling of quinolines with unactivated arenes. | Synthesis of 2-arylquinolines. | researchgate.net |

| C-H Arylation (at C-8) | Pd(OAc)₂ | N-oxide directed coupling of quinolines with iodoarenes. | Synthesis of 8-arylquinoline N-oxides. | acs.org |

| Denitrogenative Cascade | PdCl₂ | Cascade reaction of o-aminocinnamonitriles with arylhydrazines. | Synthesis of various substituted quinolines. | nih.gov |

| Metal Complexation | Co(II), Ni(II), Zn(II), Cd(II) | Formation of complexes with quinoline-based ligands. | Schiff bases of methoxy-methylquinoline-carbaldehydes form stable complexes. | scispace.comimist.manih.gov |

Advanced Spectroscopic and Structural Elucidation of 5 Methoxy 4 Methylquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. In a typical spectrum for 5-Methoxy-4-methylquinoline, distinct signals are expected for the aromatic protons on the quinoline (B57606) core, the methoxy (B1213986) protons, and the methyl protons. The chemical shift (δ) of each proton is influenced by its local electronic environment. Protons on the aromatic ring typically appear in the downfield region (δ 7.0-9.0 ppm). The singlet signal for the methoxy group (O-CH₃) is expected around δ 3.9-4.1 ppm, while the methyl group (C-CH₃) attached to the quinoline ring would appear further upfield as a singlet, typically around δ 2.5-2.7 ppm. chemicalbook.com Coupling constants (J values) between adjacent protons provide valuable information about their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2 | 8.6 - 8.8 | Doublet (d) |

| H3 | 7.2 - 7.4 | Doublet (d) |

| H6 | 7.5 - 7.7 | Triplet (t) |

| H7 | 7.0 - 7.2 | Doublet (d) |

| H8 | 7.8 - 8.0 | Doublet (d) |

| 5-OCH₃ | 3.9 - 4.1 | Singlet (s) |

Note: Predicted values are based on typical chemical shifts for substituted quinoline systems.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would show distinct signals for each of the 11 unique carbon atoms. Aromatic carbons resonate in the δ 110-160 ppm range, with carbons attached to heteroatoms (like the oxygen of the methoxy group) appearing further downfield. The methoxy carbon itself would produce a signal around δ 55-60 ppm, and the methyl carbon would be observed in the upfield region, typically at δ 15-25 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 148 - 152 |

| C3 | 120 - 124 |

| C4 | 145 - 149 |

| C4a | 127 - 131 |

| C5 | 155 - 159 |

| C6 | 118 - 122 |

| C7 | 105 - 109 |

| C8 | 129 - 133 |

| C8a | 140 - 144 |

| 5-OCH₃ | 55 - 60 |

Note: Predicted values are based on typical chemical shifts for substituted quinoline systems.

For more complex derivatives or to unambiguously assign all signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular structure, for instance, by showing a correlation from the methoxy protons to the C5 carbon, confirming the position of the methoxy group.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula. mdpi.com For this compound (C₁₁H₁₁NO), the calculated exact mass is 173.084064 Da.

In addition to accurate mass, mass spectrometry provides structural information through fragmentation analysis. Under electron impact (EI) or other ionization methods, the molecule breaks apart in a predictable manner. The study of methoxyquinolines shows two primary fragmentation patterns. cdnsciencepub.com One common pathway involves the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group, followed by the loss of carbon monoxide (CO, 28 Da). Another pathway involves the loss of a formyl radical (•CHO, 29 Da). The resulting fragmentation pattern is a unique fingerprint that helps to confirm the structure and substitution pattern of the quinoline core. cdnsciencepub.com

Table 3: Expected HRMS Fragmentation for this compound

| m/z (calculated) | Ion Formula | Description |

|---|---|---|

| 173.0841 | [C₁₁H₁₁NO]⁺• | Molecular Ion (M⁺•) |

| 158.0606 | [C₁₀H₈NO]⁺ | Loss of methyl radical (•CH₃) |

| 144.0813 | [C₁₀H₁₀N]⁺ | Loss of formyl radical (•CHO) |

X-ray Crystallography for Definitive Solid-State Molecular Architecture

When a suitable single crystal of a compound can be grown, X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. mdpi.com While specific crystallographic data for this compound is not widely published, analysis of related quinoline structures reveals key expected features. researchgate.net The quinoline ring system would be largely planar. The arrangement of molecules in the crystal would be influenced by intermolecular forces, such as van der Waals interactions and potential π-π stacking between the aromatic rings of adjacent molecules. mdpi.com

Table 4: Typical Crystallographic Parameters for Substituted Quinoline Derivatives

| Parameter | Typical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, Pbca, etc. |

| C-C bond length (aromatic) | 1.36 - 1.42 Å |

| C-N bond length (aromatic) | 1.32 - 1.38 Å |

| C-O bond length (methoxy) | 1.35 - 1.38 Å |

Note: These are representative values from related heterocyclic crystal structures. mdpi.comresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of specific structural motifs. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxy groups would be observed in the 2850-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the quinoline ring system produce a series of sharp bands in the 1450-1650 cm⁻¹ region. Strong bands corresponding to the C-O stretching of the methoxy group are expected around 1250 cm⁻¹ (asymmetric stretch) and 1030 cm⁻¹ (symmetric stretch). researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the "ring breathing" mode, often give rise to strong signals in the Raman spectrum, which can be characteristic of the substitution pattern. researchgate.net

Table 5: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 3000 | C-H stretch | CH₃ (methyl & methoxy) |

| 1570 - 1620 | C=C / C=N stretch | Quinoline Ring |

| 1450 - 1500 | C=C stretch | Quinoline Ring |

| 1230 - 1270 | Asymmetric C-O-C stretch | Methoxy |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful, non-destructive techniques used to probe the electronic structure of molecules like this compound. These methods provide insights into the energy differences between electronic ground and excited states, which are influenced by the molecule's structure, substituents, and its surrounding environment.

Theoretical Principles:

The absorption of ultraviolet or visible light by a quinoline derivative promotes an electron from a lower energy molecular orbital (typically a bonding π or a non-bonding n orbital) to a higher energy anti-bonding molecular orbital (π). The characteristic absorption bands in the UV-Vis spectrum of quinoline and its derivatives are generally attributed to π→π and n→π* electronic transitions.

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are typically characterized by high molar absorptivity (ε) values and are responsible for the strong absorption bands observed in the spectra of aromatic systems like quinoline.

n→π Transitions:* These involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atom in the quinoline ring, to a π* anti-bonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have significantly lower molar absorptivity compared to π→π* transitions.

Fluorescence is the emission of light that occurs when a molecule in an excited electronic state returns to its ground state. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light, with the difference in energy known as the Stokes shift. The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process.

The positions of the methoxy (-OCH₃) and methyl (-CH₃) groups on the quinoline ring are expected to influence the electronic structure and, consequently, the absorption and emission spectra. The methoxy group, being an electron-donating group, can affect the energy levels of the molecular orbitals, potentially leading to shifts in the absorption and emission maxima compared to the parent quinoline molecule. The methyl group, a weakly electron-donating group, would also contribute to these effects.

Solvatochromism:

The polarity of the solvent can significantly impact the absorption and emission spectra of quinoline derivatives, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule. For polar molecules, an increase in solvent polarity often leads to a red shift (bathochromic shift) in the emission spectrum if the excited state is more polar than the ground state. Studies on related methoxyquinolines have demonstrated such solvatochromic effects, providing insights into the change in dipole moment upon excitation.

Data on Related Compounds:

To provide context, research on other methoxy- and methyl-substituted quinolines has been reported. For instance, studies on 6-methoxyquinoline (B18371) have detailed its absorption and fluorescence characteristics in various solvents. Similarly, the photophysical properties of various other quinoline derivatives have been investigated, revealing how different substitution patterns modulate their electronic properties. However, this data cannot be directly extrapolated to this compound due to the sensitive dependence of electronic properties on the precise positions of substituents.

A comprehensive understanding of the electronic structure of this compound through UV-Vis and fluorescence spectroscopy requires dedicated experimental investigation. The synthesis and subsequent photophysical characterization of this compound would be necessary to generate the specific data required for a detailed analysis, including the creation of data tables for its absorption and emission properties in various solvents. Such research would be a valuable contribution to the broader study of substituted quinolines and their potential applications.

Computational Chemistry and Theoretical Modeling of 5 Methoxy 4 Methylquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of 5-Methoxy-4-methylquinoline. scirp.orgresearchgate.netresearchgate.net DFT methods offer a balance between computational cost and accuracy, making them suitable for calculating molecular geometries, vibrational frequencies, and electronic characteristics. scirp.org For quinoline (B57606) derivatives, calculations are often performed using basis sets like 6-31+G(d,p) or 6-311++G(d,p) with functionals such as B3LYP to obtain optimized molecular structures and predict various chemical properties. scirp.orgresearchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe a molecule's reactivity. youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comossila.com The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researcher.lifewuxibiology.com

For quinoline derivatives, the distribution of these orbitals is crucial. The HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. researchgate.net In this compound, the electron-donating methoxy (B1213986) group (-OCH₃) and the aromatic ring system are expected to contribute significantly to the HOMO, enhancing its nucleophilic character. The LUMO is likely distributed over the quinoline ring system, particularly the heterocyclic part containing the nitrogen atom.

Theoretical studies on related compounds provide insight into the expected energy values. For instance, a DFT study on 4-methyl,6-methoxy-quinoline calculated a HOMO value of -5.97 eV. researchgate.net This value is indicative of its capacity to donate electrons. The global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, hardness, and softness, can be calculated to further quantify the molecule's reactivity. researchgate.net

Table 1: Calculated Frontier Orbital Energies for a Related Quinoline Derivative

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 4-methyl,6-methoxy-quinoline | DFT/B3LYP/6–31 + G(d,p) | -5.97 | N/A | N/A |

Note: Data for 4-methyl,6-methoxy-quinoline from a study focused on antioxidant capacity researchgate.net. Data for 2-(4-methoxybenzyloxy)-4-methylquinoline from a spectroscopic study researchgate.net. N/A indicates data not available in the cited source.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. wolfram.comresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack). wolfram.comresearchgate.net Green areas represent neutral or near-zero potential.

For this compound, the MEP map would be expected to show significant negative potential (red) around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, due to the presence of lone pairs of electrons. researchgate.netmdpi.com These sites represent the most likely points for interaction with electrophiles or for hydrogen bonding. researchgate.net Conversely, regions of positive potential (blue) would likely be located on the hydrogen atoms, particularly those attached to the aromatic ring. This detailed visualization of the electronic landscape helps in understanding intermolecular interactions and predicting the molecule's reactive behavior. researchgate.netmdpi.com

Theoretical calculations can effectively predict the nucleophilicity and antioxidant potential of molecules like this compound. Nucleophilicity is related to the ability to donate electrons, which can be correlated with the HOMO energy; a higher HOMO energy generally implies greater nucleophilicity. youtube.com

The antioxidant capacity of quinoline derivatives has been investigated using DFT. researchgate.net Antioxidant activity via an electron transfer mechanism, such as the Single Electron Transfer (SET) pathway, is directly related to the ionization potential (IP), which can be approximated by the negative of the HOMO energy (-EHOMO) according to Koopmans' theorem. A lower IP (and thus a higher HOMO energy) indicates a greater ability to donate an electron and act as an antioxidant. researchgate.net

A theoretical study on quinoline derivatives found that 4-methyl,6-methoxy-quinoline, a structural isomer of the target compound, possesses a significant antioxidant capacity. researchgate.net Its calculated HOMO value of -5.97 eV and an ionization potential of 173.53 kcal mol⁻¹ suggest a strong tendency to donate electrons compared to other derivatives like 4-amino,7-chloro-quinoline. researchgate.net The presence of the electron-donating methoxy group enhances the electron density of the π-system, which is more effective for antioxidant activity than the system in 4-amino-quinoline derivatives. researchgate.net These findings suggest that this compound would also exhibit notable nucleophilic and antioxidant properties.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.govresearchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. unar.ac.id The process involves preparing 3D structures of both the ligand (this compound) and the receptor, followed by a search algorithm that explores various binding poses of the ligand within the receptor's active site. samipubco.com

The quality of the binding is evaluated using a scoring function, which estimates the binding affinity, typically expressed in kcal/mol. nih.govmdpi.com Lower binding energy values indicate a more favorable and stable interaction. Docking studies on various quinoline derivatives have been performed against numerous biological targets, including α-amylase, HBV capsid proteins, and enzymes from Plasmodium falciparum. nih.govunar.ac.idmdpi.com

A hypothetical docking simulation of this compound would involve identifying a relevant protein target. The results would detail the binding energy and identify key intermolecular interactions, such as:

Hydrogen bonds: Potentially involving the quinoline nitrogen or methoxy oxygen.

Hydrophobic interactions: Between the quinoline ring system and nonpolar amino acid residues.

Pi-stacking: Interactions between the aromatic system of the quinoline and aromatic residues like phenylalanine, tyrosine, or tryptophan.

These simulations provide a static snapshot of the ligand-receptor complex, offering valuable hypotheses about the compound's biological activity that can be further investigated experimentally.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Energetics

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. nih.govsamipubco.com MD simulations provide a more realistic representation of the biological system by incorporating the flexibility of both the ligand and the receptor, as well as the explicit presence of solvent molecules (typically water). samipubco.com

An MD simulation of a this compound-protein complex would start with the best-docked pose and simulate the movements of atoms and molecules over a specific period (nanoseconds to microseconds) by solving Newton's equations of motion. researcher.life The primary goals of these simulations are:

To assess the stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, one can determine if the ligand remains stably bound in the active site. nih.gov

To analyze conformational changes: MD can reveal how the protein and ligand adapt to each other upon binding. researcher.life

To calculate binding free energy: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the MD trajectory to obtain a more accurate estimation of the binding affinity than that provided by docking scores alone. researcher.life

These simulations offer a deeper understanding of the conformational dynamics and thermodynamics of the ligand-receptor interaction, providing a more robust validation of the docking results. researcher.life

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.mejocpr.com The fundamental principle of QSAR is that the structural features of a molecule determine its physicochemical properties and, consequently, its biological activity. fiveable.me

Developing a QSAR model for quinoline derivatives related to this compound would involve several key steps: nih.gov

Data Set Preparation: Assembling a collection of quinoline compounds with experimentally measured biological activity (e.g., IC₅₀ values) against a specific target. unar.ac.id

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These numerical values represent various aspects of the molecule's structure, including topological, electronic, quantum chemical, and hydrophobic properties. dergipark.org.tr

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates the calculated descriptors with the observed biological activity. dergipark.org.trjmchemsci.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure it is robust and can accurately predict the activity of new, untested compounds. jocpr.com

A validated QSAR model can be used to predict the biological activity of this compound and to guide the design of new analogs with potentially enhanced potency by suggesting specific structural modifications. fiveable.medergipark.org.tr

Concluding Perspectives and Future Research Trajectories for 5 Methoxy 4 Methylquinoline

Identification of Novel Therapeutic Avenues

The exploration of novel therapeutic applications for 5-methoxy-4-methylquinoline is a primary focus for future research. Drawing parallels from structurally similar compounds, several promising avenues warrant investigation.

One of the most compelling areas of interest lies in the development of epigenetic modulators. For instance, a series of 5-methoxyquinoline (B23529) derivatives have been identified as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase implicated in various cancers. mdpi.com Structure-activity relationship (SAR) studies on these derivatives revealed that the 5-methoxy group can be crucial for their inhibitory potency. mdpi.com This suggests that this compound could serve as a valuable scaffold for developing novel EZH2 inhibitors. Future research should focus on synthesizing and evaluating this compound and its analogues for their activity against EZH2 and other histone methyltransferases.

Furthermore, the quinoline (B57606) core is a well-established pharmacophore in anticancer drug design. The substitution pattern on the quinoline ring significantly influences the cytotoxic activities of these compounds. The presence of a methoxy (B1213986) group, in particular, has been shown to enhance the anticancer properties of various heterocyclic compounds. Therefore, a systematic evaluation of this compound against a panel of cancer cell lines is a logical next step.

Beyond oncology, quinoline derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. The therapeutic potential of this compound in these areas remains largely unexplored and presents a fertile ground for future investigation.

Table 1: Potential Therapeutic Targets for this compound Derivatives

| Therapeutic Area | Potential Molecular Target | Rationale |

| Oncology | Enhancer of Zeste Homologue 2 (EZH2) | 5-methoxyquinoline scaffold has shown inhibitory activity against EZH2. mdpi.com |

| Other Histone Methyltransferases | Exploration of broader epigenetic modulation. | |

| Various Cancer Cell Lines | The quinoline core is a known anticancer pharmacophore. | |

| Infectious Diseases | Bacterial and Fungal Strains | Quinoline derivatives have established antimicrobial properties. |

| Inflammatory Diseases | Inflammatory Pathway Proteins | General anti-inflammatory potential of quinoline compounds. |

Advanced Synthetic Methodologies for Diversification

To fully explore the therapeutic potential of this compound, the development of advanced and efficient synthetic methodologies is crucial. These methods should not only provide access to the core molecule but also facilitate the creation of a diverse library of analogues for comprehensive SAR studies.

Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions and can lead to mixtures of isomers. Modern synthetic chemistry offers a range of more sophisticated and regioselective approaches. For instance, metal-catalyzed cross-coupling reactions can be employed to introduce a variety of substituents at different positions of the quinoline ring, allowing for fine-tuning of the molecule's physicochemical and pharmacological properties.

Future synthetic efforts should focus on developing modular and convergent strategies. One such approach could involve the synthesis of a versatile this compound intermediate that can be readily functionalized in the later stages of the synthetic sequence. This would enable the rapid generation of a library of derivatives with diverse substitutions on both the benzenoid and pyridinoid rings.

Furthermore, the exploration of green chemistry principles in the synthesis of this compound and its derivatives is highly encouraged. This includes the use of environmentally benign solvents, catalysts, and reaction conditions to minimize the environmental impact of the synthetic process.

Table 2: Comparison of Synthetic Approaches for Quinoline Derivatives

| Synthetic Method | Description | Advantages | Potential for Diversification |

| Classical Methods (e.g., Skraup, Friedländer) | Cyclocondensation reactions of anilines with α,β-unsaturated carbonyl compounds or their precursors. | Well-established, readily available starting materials. | Limited by the availability of substituted starting materials; can lack regioselectivity. |

| Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Buchwald-Hartwig) | Formation of C-C and C-N bonds by coupling a quinoline core with various partners. | High efficiency, broad substrate scope, excellent functional group tolerance. | High; allows for late-stage functionalization at multiple positions. |

| Multi-component Reactions (e.g., Povarov reaction) | One-pot synthesis involving three or more starting materials to form the quinoline ring. | High atom economy, operational simplicity, rapid access to complex molecules. | Good; variation of the different components allows for the creation of diverse libraries. |

Synergistic Integration of Experimental and Computational Approaches

The integration of computational chemistry with experimental studies offers a powerful paradigm for accelerating the drug discovery process for this compound. In silico methods can provide valuable insights into the molecule's properties and interactions with biological targets, thereby guiding the design of more potent and selective analogues.

Molecular docking studies can be employed to predict the binding mode of this compound and its derivatives to the active site of potential protein targets, such as EZH2. These studies can help in understanding the key molecular interactions responsible for binding and can guide the design of new derivatives with improved affinity.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to establish a mathematical relationship between the structural features of a series of this compound analogues and their biological activity. A robust QSAR model can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives. This early-stage assessment of drug-likeness can help in identifying and weeding out compounds with unfavorable pharmacokinetic profiles, thereby saving time and resources in the later stages of drug development.

The future of research on this compound will greatly benefit from a synergistic feedback loop between computational predictions and experimental validation. This integrated approach will undoubtedly pave the way for the rational design and development of novel therapeutic agents based on this promising chemical scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Methoxy-4-methylquinoline, and what reaction conditions are optimal?

- Answer: A widely used method for synthesizing quinoline derivatives is the Pfitzinger reaction, which involves condensation of isatin derivatives with ketones in alkaline media. For this compound, substituting isatin with methoxy- and methyl-substituted precursors under sodium acetate catalysis can yield the target compound. Oxidation steps may employ potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), while nucleophilic substitutions utilize sodium methoxide for methoxy group retention . Reaction optimization should prioritize inert atmospheres (e.g., nitrogen) to prevent side reactions and monitor purity via thin-layer chromatography (TLC).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the quinoline core, particularly distinguishing methoxy (-OCH₃) and methyl (-CH₃) groups. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. High-performance liquid chromatography (HPLC) with UV detection ensures purity, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation. Comparative analysis with similar compounds (e.g., 6,7-dimethoxyquinoline derivatives) helps resolve ambiguities .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

- Answer: For biological screening, derivatives should be tested in in vitro assays targeting specific pathways (e.g., acetylcholinesterase inhibition for Alzheimer’s disease applications). Dose-response curves (IC₅₀/EC₅₀) and selectivity indices against related enzymes (e.g., butyrylcholinesterase) are essential. Structural analogs with substitutions at the 4-methyl or 5-methoxy positions (e.g., 2-arylethenylquinolines) can clarify structure-activity relationships (SAR). Use cell viability assays (e.g., MTT) to rule out cytotoxicity before advancing to in vivo models .

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

- Answer: Contradictory data often arise from variations in substituent positions or assay conditions. For example, 7-methoxy-4-methylquinoline hydrochloride exhibits distinct solubility and reactivity compared to 5-methoxy isomers due to electronic effects. Researchers should replicate studies under standardized protocols (e.g., fixed pH, temperature) and employ meta-analyses to identify trends. Cross-referencing crystallographic data (e.g., bond angles in 6,7-dimethoxyquinoline derivatives) can explain differences in binding affinities .

Q. What strategies are used to modify the quinoline core to enhance pharmacological properties of this compound?

- Answer: Key modifications include:

- Substituent addition: Introducing electron-withdrawing groups (e.g., -NO₂) at the 2-position to improve metabolic stability.

- Ring functionalization: Replacing the methyl group with bulkier alkyl chains (e.g., ethyl or propyl) to enhance lipophilicity and blood-brain barrier penetration.

- Bioisosteric replacement: Swapping the methoxy group with trifluoromethoxy (-OCF₃) to modulate pharmacokinetics.

Computational docking studies (e.g., using AutoDock Vina) predict binding modes to target proteins, guiding rational design .

Methodological Notes

- Data Validation: Always cross-check melting points and spectral data with literature values (e.g., PubChem, DSSTox) to confirm compound identity .

- Safety Protocols: Handle this compound derivatives in fume hoods due to potential irritant properties. Store under argon at -20°C to prevent oxidation .

- Ethical Compliance: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies to ensure translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.